molecular formula C15H16N2O3S2 B12201147 methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12201147
M. Wt: 336.4 g/mol
InChI Key: BMHQAVCMVNKFSX-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the thiophene ring in its structure adds to its chemical versatility and biological significance .

Biological Activity

Methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, focusing on its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H18N2O4S2
  • Molecular Weight : 426.5 g/mol
  • IUPAC Name : this compound

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundCOX Inhibition IC50 (μmol)Reference
Methyl 2-Ethyl Thiazolo-Pyrimidine0.04 ± 0.02
Celecoxib (standard)0.04 ± 0.01

Notably, the compound's ability to suppress COX-2 activity suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. A study highlighted its efficacy in inhibiting cell proliferation in malignant glioma and other solid tumors.

Cell LineIC50 (μM)Mechanism of ActionReference
U87 (Glioma)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase

These findings indicate that methyl 2-ethyl thiazolo-pyrimidine derivatives could serve as promising candidates for cancer therapy.

3. Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In vitro assays revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases.

Case Study 1: Anti-inflammatory Effects

In a controlled study on rats with induced paw edema, the administration of methyl 2-ethyl thiazolo-pyrimidine derivatives resulted in a significant reduction in inflammation compared to the control group treated with indomethacin.

Case Study 2: Anticancer Efficacy

A clinical trial involving patients with advanced glioblastoma demonstrated that the compound could enhance the efficacy of standard chemotherapeutic agents when used in combination therapy.

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-ethyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H16N2O3S2/c1-4-9-13(18)17-12(10-6-5-7-21-10)11(14(19)20-3)8(2)16-15(17)22-9/h5-7,9,12H,4H2,1-3H3

InChI Key

BMHQAVCMVNKFSX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CS3

Origin of Product

United States

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